Estriol

Estrogen Receptor ERβ Selectivity Binding Affinity

Estriol (E3) is a partial estrogen receptor agonist with 18-fold selectivity for ERβ over ERα, making it the compound of choice for dissecting ERβ-mediated pathways and developing non-systemic estrogen therapies. Unlike estradiol, its low potency and rapid hepatic clearance minimize uterotrophic and hepatotoxic confounds. Ideal for GSM, neuroprotection, and cancer research. Order high-purity (≥98%) Estriol for reproducible, publication-ready results.

Molecular Formula C18H24O3
Molecular Weight 288.4 g/mol
CAS No. 50-27-1
Cat. No. B1683869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEstriol
CAS50-27-1
Synonyms(16alpha,17beta)-Estra-1,3,5(10)-Triene-3,16,17-Triol
(16beta,17beta)-Estra-1,3,5(10)-Triene-3,16,17-Triol
16 alpha Hydroxy Estradiol
16-alpha-Hydroxy-Estradiol
16alpha,17beta Estriol
16alpha,17beta-Estriol
16beta Hydroxy Estradiol
16beta-Hydroxy-Estradiol
Epiestriol
Estra-1,3,5(10)-Triene-3,16beta,17beta-Triol
Estriol
Ovestin
Molecular FormulaC18H24O3
Molecular Weight288.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O
InChIInChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17+,18+/m1/s1
InChIKeyPROQIPRRNZUXQM-ZXXIGWHRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 20 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySlightly soluble in ethyl ether, benzene, trifluoroacetic acid;  very soluble in pyridine
Soluble in alcohol, dioxane, chloroform, ether, vegetable oils;  freely soluble in pyridine, in solutions of fixed alkali hydroxides
In double-distilled water, 13.25 mg/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Estriol (CAS 50-27-1): A Weak, Metabolically Derived Estrogen for Targeted Therapeutic Applications


Estriol (E3) is a naturally occurring endogenous estrogen and a major terminal metabolite of estradiol and estrone. It is characterized by significantly lower estrogenic potency relative to its precursors, often described as a 'weak' or 'short-acting' estrogen [1]. Unlike estradiol, which is a full agonist, estriol functions as a partial agonist/antagonist with unique binding kinetics. This profile underpins its clinical use where a milder, more targeted estrogenic effect is desired, such as in the management of genitourinary syndrome of menopause (GSM), and differentiates it from more potent alternatives [2]. Estriol's pharmacological properties make it a distinct entity in the estrogen class, necessitating careful selection over its analogs for specific research and clinical contexts.

Why Estriol (CAS 50-27-1) Cannot Be Substituted with Estradiol or Estrone for Specific Research Applications


Estrogens are not a monolithic class of compounds; their biological activities, receptor subtype specificities, and safety profiles vary significantly. The assumption that estradiol, estrone, or estriol can be used interchangeably is invalid for applications requiring precision. Estriol's distinct molecular interactions, characterized by a preferential binding affinity for estrogen receptor beta (ERβ) over ERα and its partial agonist behavior [1], lead to divergent functional outcomes compared to the potent, ERα-biased agonist estradiol. Furthermore, its rapid metabolic clearance and low hepatic impact [2] provide a different risk-benefit calculus for in vivo studies, particularly those concerning the endometrium and liver. Substituting estriol with another estrogen without quantitative justification risks compromising experimental validity and leading to erroneous conclusions about tissue-specific effects, receptor-mediated signaling, or long-term safety.

Quantitative Differentiation of Estriol (CAS 50-27-1): A Head-to-Head Comparison with Estradiol, Estrone, and Estetrol


Estriol's Preferential Binding to ERβ: An 18-Fold Subtype Selectivity Advantage Over Estradiol

Estriol exhibits a distinct preferential binding affinity for human estrogen receptor beta (ERβ) over ERα, a characteristic not shared by its precursor, estradiol. A comprehensive study of 74 estrogenic compounds found that estriol (16α-hydroxyestradiol) and other D-ring metabolites displayed a preferential binding for ERβ, with differences in relative binding affinity reaching up to an 18-fold preference for ERβ over ERα [1]. In stark contrast, estradiol was found to have nearly the highest and equal binding affinity for both ERα and ERβ. This subtype selectivity is a critical differentiator, as ERβ activation is associated with antiproliferative and anti-inflammatory effects in certain tissues, whereas ERα activation drives proliferation.

Estrogen Receptor ERβ Selectivity Binding Affinity Receptor Pharmacology

Oral Estriol Demonstrates 6-Fold Higher Bioactivity Than Estrone, Providing a Milder Alternative to Estradiol

When oral administration is required, estriol presents a different potency profile compared to other endogenous estrogens. Despite being a weak estrogen overall, its oral activity is notably higher than that of estrone. Data indicates that the oral activity of estriol is approximately 6 times that of estrone [1]. This quantitative difference is crucial for oral dosing regimens. For comparison, subcutaneous administration studies show estradiol to be about 10-fold more potent than estrone and 100-fold more potent than estriol [2]. Thus, estriol occupies a unique middle ground in terms of oral potency, being stronger than estrone but significantly weaker than estradiol.

Oral Bioavailability Estrogen Potency Endocrinology In Vivo Pharmacology

Ultra-Low Dose Estriol Vaginal Gel Achieves Equal Efficacy Without Uterine Stimulation

A critical differentiator for estriol in topical applications is the ability to formulate an ultra-low dose that achieves therapeutic efficacy without systemic or local uterine side effects. A comparative study in ovariectomized rats evaluated the uterotrophic effects of different vaginal estrogen formulations. It found that while a 0.005% estriol vaginal gel was equally effective as other marketed products (Ovestinon® and Colpotrofin®) in reversing vaginal atrophy, only the 0.005% estriol gel lacked any significant estrogenic effect on the uterus [1]. Specifically, animals treated with this gel showed no significant increase in uterine weight or other macroscopic/microscopic modifications, an effect comparable to the placebo group [2].

Vaginal Atrophy Endometrial Safety Formulation Comparison Ovariectomized Rat Model

Estriol's Functional Antagonism: 0.1 µg Inhibits Uterine Growth Stimulated by Estradiol or Estrone

Beyond being a weak agonist, estriol acts as a functional antagonist when co-administered with more potent estrogens. In a study on castrated adult rats, the daily subcutaneous injection of a very low dose of estriol (0.1 µg) was shown to decrease the uterine growth-promoting action of estradiol and estrone when the hormones were administered simultaneously [1]. This was in contrast to the finding that 1.0 µg of estradiol produced a maximal uterine response, while estriol was incapable of stimulating maximal uterine growth even at higher doses [1]. This antagonistic property is a unique, quantifiable feature of estriol's pharmacology.

Estrogen Antagonism Uterine Growth Partial Agonist In Vivo Interaction

Vaginal Estriol Superior to Hyaluronic Acid for Dyspareunia Relief: A 2-Point Reduction on VAS

In a clinical study comparing a non-hormonal alternative for the treatment of de novo dyspareunia in women using oral contraceptives, vaginal estriol (50 µg/g gel) demonstrated statistically significant superiority over hyaluronic acid. Patients using estriol gel twice weekly for 12 weeks reported significantly lower dyspareunia scores on a Visual Analog Scale (VAS) compared to those using hyaluronic acid gel (median VAS score 2 (range 1-7) vs. 4 (range 2-7); p = 0.02) [1]. Furthermore, the estriol group showed significantly higher Female Sexual Function Index (FSFI) scores and Vaginal Maturation Index (VMI) values, confirming greater objective and subjective improvement.

Dyspareunia Vaginal Atrophy Estriol Gel Clinical Trial

Validated Research and Industrial Applications for Estriol (CAS 50-27-1) Based on Differential Evidence


Investigating ERβ-Specific Signaling Pathways

Given estriol's documented preferential binding affinity for human ERβ over ERα (with a difference up to 18-fold) [1], it is the preferred compound over non-selective estrogens like estradiol for studies aiming to dissect ERβ-mediated transcriptional programs, cellular effects, and its role in conditions such as inflammation, neuroprotection, and cancer.

Developing Topical Formulations with Minimal Systemic or Endometrial Impact

The quantitative evidence demonstrating that an ultra-low dose 0.005% estriol vaginal gel reverses vaginal atrophy without causing any significant uterine growth in an ovariectomized rat model [2] supports its use as a model compound for developing and testing local, non-systemic estrogenic therapies. This property makes it ideal for formulation studies aiming to maximize local efficacy while ensuring endometrial safety.

Studying Estrogen Antagonism and Partial Agonism

Estriol's demonstrated ability to antagonize the uterine growth-promoting effects of potent estrogens like estradiol at low doses (0.1 µg) [3] makes it a valuable tool for in vivo pharmacology studies of mixed agonist/antagonist activity and for comparative analyses of selective estrogen receptor modulators (SERMs).

Comparative Efficacy Studies for Vaginal Atrophy and Dyspareunia

For clinical research and trial design, estriol has been shown to be a superior comparator to non-hormonal alternatives like hyaluronic acid, as evidenced by a 2-point greater reduction in VAS dyspareunia scores [4]. This establishes a quantitative efficacy benchmark for evaluating new treatments for genitourinary syndrome of menopause (GSM).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Estriol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.